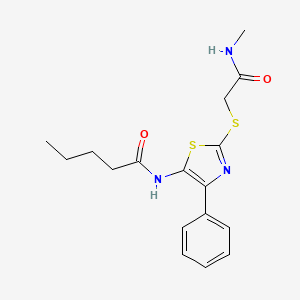

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide

描述

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide is a thiazole-based compound featuring a methylamino-oxoethylthio substituent at the 2-position of the thiazole ring and a phenyl group at the 4-position.

属性

IUPAC Name |

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c1-3-4-10-13(21)19-16-15(12-8-6-5-7-9-12)20-17(24-16)23-11-14(22)18-2/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOWPGROAXFMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide, with CAS number 946327-81-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes both thiazole and amide functionalities, suggests a diverse range of pharmacological applications. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide is with a molecular weight of 427.5 g/mol. The compound features a thiazole ring, which is known for its significant biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S2 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 946327-81-7 |

1. Anticancer Properties

Thiazole derivatives have been widely studied for their anticancer potential. Research indicates that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that similar thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

2. Antimicrobial Activity

The thiazole ring is also associated with antimicrobial activities. Compounds containing thiazole structures have been reported to exhibit antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. For example, derivatives similar to N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide have demonstrated effectiveness against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole-containing compounds:

- Anticancer Activity : A study reported that thiazole derivatives induced apoptosis in breast cancer cells through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

- Antimicrobial Effects : Another research highlighted that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

- Neuroprotective Effects : Some thiazole compounds have been found to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Pharmacophore Analysis

The compound shares structural motifs with several bioactive molecules:

- Thiazole-5-carbohydrazide Derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide): These derivatives exhibit anticancer activity against HepG-2 cells (IC₅₀ values: 1.61–1.98 µg/mL). The phenylthiazole core is critical for binding to cellular targets, while the carbohydrazide moiety enhances hydrogen-bonding interactions .

- Vamidothion (O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl phosphorothioate): A pesticidal compound with a methylamino-oxoethylthio group similar to the target molecule. The phosphorothioate group in vamidothion confers hydrolytic stability, whereas the pentanamide chain in the target compound may improve tissue penetration .

Pharmacological and Physicochemical Properties

Mechanism and Structure-Activity Relationships (SAR)

- Thiazole Core : The 4-phenyl substitution in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites, a feature shared with anticancer thiazoles .

- Methylamino-oxoethylthio Group: This moiety, present in both the target compound and vamidothion, may act as a hydrogen-bond donor/acceptor, influencing target binding. In vamidothion, this group is critical for acetylcholinesterase inhibition .

- Pentanamide Chain : Compared to shorter alkyl chains (e.g., ethyl in vamidothion), the pentanamide may prolong half-life by reducing renal clearance, similar to biotinamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。